2-Methyl-3-(morpholine-4-carbonyl)aniline is an organic compound with the molecular formula and a molecular weight of 220.27 g/mol. This compound is characterized by a morpholine ring attached to an aniline moiety, which contributes to its unique chemical properties and potential applications in various scientific fields. It is identified by the CAS number 926267-12-1 and is also known by synonyms such as Methanone, (3-amino-2-methylphenyl)-4-morpholinyl .
The synthesis of 2-Methyl-3-(morpholine-4-carbonyl)aniline generally follows these steps:
The reaction conditions typically involve:
Industrial production may utilize continuous flow reactors for enhanced scalability and efficiency, allowing for higher yields and improved purity of the final product.
The molecular structure of 2-Methyl-3-(morpholine-4-carbonyl)aniline features:
2-Methyl-3-(morpholine-4-carbonyl)aniline can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-Methyl-3-(morpholine-4-carbonyl)aniline involves its interaction with specific molecular targets:
The compound's stability and reactivity can be influenced by environmental factors such as pH and temperature, which are critical during its handling and application in synthesis .
2-Methyl-3-(morpholine-4-carbonyl)aniline has several significant applications across various scientific disciplines:
2-Methyl-3-(morpholine-4-carbonyl)aniline (CID: 16770980) is a synthetically accessible small molecule with the molecular formula C12H16N2O2. Its structure features a meta-substituted aniline core bearing a methyl group at the 2-position and a morpholine-4-carbonyl moiety at the 3-position, creating a planar pharmacophore with defined exit vectors. The compound's SMILES notation (CC1=C(C=CC=C1N)C(=O)N2CCOCC2) and InChIKey (UYGPWJXLWMROQH-UHFFFAOYSA-N) provide precise stereoelectronic descriptors for computational modeling [3]. Predicted physicochemical properties include moderate hydrophilicity (cLogP ~1.8) and hydrogen-bonding capacity (H-bond acceptors: 3; H-bond donors: 1), aligning with Lipinski's rule parameters for drug-likeness. As a structural hybrid, it embodies strategic motifs prevalent in ion channel modulators and kinase inhibitors.
Morpholine (1-oxa-4-azacyclohexane) is a versatile pharmacophore appearing in >100 clinically approved drugs. Its saturation confers high conformational flexibility, while the O- and N-atoms enable hydrogen-bonding interactions with biological targets. Key roles include:
Table 1: Therapeutic Agents Featuring Morpholine
Drug Name | Therapeutic Class | Biological Target |
---|---|---|
Aprepitant | Anti-emetic | NK-1 Receptor |
Timolol | β-Blocker | β-Adrenergic Receptor |
Finafloxacin | Antibacterial | DNA Gyrase |
Levofloxacin | Antibacterial | Topoisomerase IV |
The amide-linked morpholine-aniline scaffold in 2-methyl-3-(morpholine-4-carbonyl)aniline creates a semi-rigid planar conformation with distinct electrostatic properties:
Table 2: Structural Parameters of 2-Methyl-3-(morpholine-4-carbonyl)aniline
Parameter | Value/Characteristic | Biological Implication |
---|---|---|
Bond Length (C=O) | 1.23 Å (predicted) | Strong H-bond acceptor |
Dihedral Angle (Car-C(O)-N) | 20–30° | Planar conformation for membrane permeation |
pKa (aniline NH2) | ~4.5 (calculated) | Protonation state modulates ion channel binding |
LogD7.4 | 1.5–2.0 | Balanced lipophilicity for CNS/peripheral targets |
The compound emerges within a lineage of Kv1.5 potassium channel inhibitors, pivotal for atrial-selective antiarrhythmic therapy:
Table 3: Key Milestones in Kv1.5 Inhibitor Development
Era | Compound Class | Achievement | Reference |
---|---|---|---|
1990s–2000s | Natural Toxins | Proof-of-concept channel blockade (aplysiatoxins) | [5] |
2010–2015 | Aminobenzamide Derivatives | 57.5–70.8% inhibition in patch-clamp assays | [1] |
2015–Present | Hybrid Aniline-Morpholines | Improved selectivity over hERG (e.g., CID 16770980) | [3] |
2-Methyl-3-(morpholine-4-carbonyl)aniline represents a third-generation Kv1.5 inhibitor designed to exploit atrial-specific expression. Its aniline group may occupy the S4-S5 linker cleft, while the morpholine carbonyl mimics carbonyl-oxygen interactions of earlier inhibitors. Patent landscapes (e.g., WO2020157126A1) now prioritize such fused aniline-amides to circumvent off-target effects on ventricular channels [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3